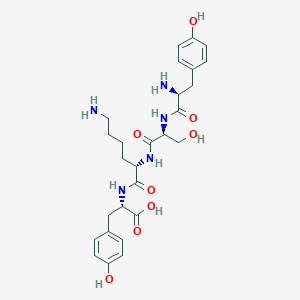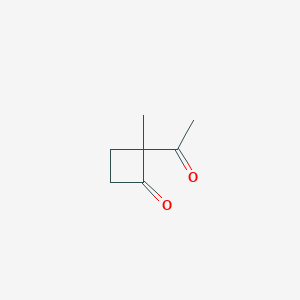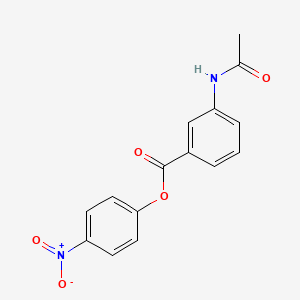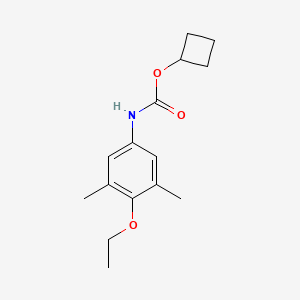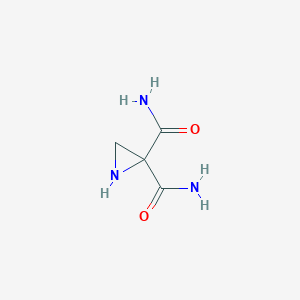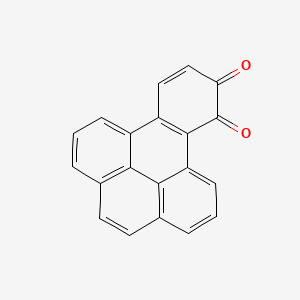
Benzo(e)pyrene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(e)pyrene-9,10-dione is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H10O2 It is a derivative of benzo(e)pyrene, characterized by the presence of two ketone groups at the 9 and 10 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo(e)pyrene-9,10-dione typically involves the oxidation of benzo(e)pyrene. One common method is the use of ruthenium salt catalysts to facilitate the oxidation process . The reaction conditions often include mild temperatures and controlled concentrations of the oxidizing agent to achieve a fair yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, are likely applied to maximize yield and purity.
化学反应分析
Types of Reactions
Benzo(e)pyrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex polycyclic structures.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield polycyclic quinones, while reduction can produce dihydroxy derivatives.
科学研究应用
Benzo(e)pyrene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its interactions with biological macromolecules, such as DNA and proteins.
Industry: It is used in the development of materials with specific electronic and photophysical properties.
作用机制
The mechanism of action of benzo(e)pyrene-9,10-dione involves its interaction with cellular components, leading to oxidative stress and DNA damage. The compound can generate reactive oxygen species (ROS) that induce oxidative stress, affecting cellular functions . It also forms adducts with DNA, leading to mutations and potential carcinogenic effects .
相似化合物的比较
Similar Compounds
- Benzo(a)pyrene-7,8-dione
- Benzo(a)pyrene-9,10-dione
- Benzo(a)pyrene-11,12-dione
Comparison
Benzo(e)pyrene-9,10-dione is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological molecules.
属性
CAS 编号 |
82120-24-9 |
|---|---|
分子式 |
C20H10O2 |
分子量 |
282.3 g/mol |
IUPAC 名称 |
benzo[e]pyrene-9,10-dione |
InChI |
InChI=1S/C20H10O2/c21-16-10-9-14-13-5-1-3-11-7-8-12-4-2-6-15(18(12)17(11)13)19(14)20(16)22/h1-10H |
InChI 键 |
OVEGFDZXZFWJCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C4=C(C5=CC=CC(=C53)C=C2)C(=O)C(=O)C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


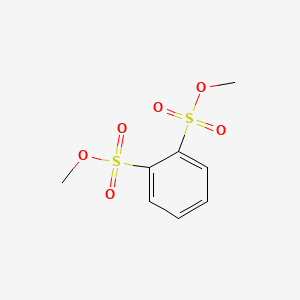
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)

![N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14423196.png)
![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
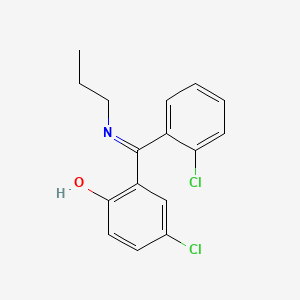
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)

